molecular formula C14H17F3N4O B15121172 N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B15121172
M. Wt: 314.31 g/mol
InChI Key: GNVIOQJGMDEPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a cyclopropanecarboxamide moiety

Properties

Molecular Formula

C14H17F3N4O

Molecular Weight

314.31 g/mol

IUPAC Name

N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H17F3N4O/c15-14(16,17)11-5-6-18-13(20-11)21-7-1-2-10(8-21)19-12(22)9-3-4-9/h5-6,9-10H,1-4,7-8H2,(H,19,22)

InChI Key

GNVIOQJGMDEPND-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=N2)C(F)(F)F)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of trifluoromethyl ketone with pyrimidine amine to form the trifluoromethyl-pyrimidine intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with a piperidine derivative under nucleophilic substitution conditions to form the piperidine ring.

    Cyclopropanecarboxamide Formation: Finally, the piperidine intermediate is reacted with cyclopropanecarboxylic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving trifluoromethylated compounds.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The piperidine and cyclopropanecarboxamide moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol
  • 4-Amino-2-(trifluoromethyl)pyridine
  • (1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl)methanol

Uniqueness

N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the combination of its trifluoromethyl-pyrimidine, piperidine, and cyclopropanecarboxamide moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.